molecular formula C20H27N B1617617 N-Octyl-N-phenylaniline CAS No. 86-25-9

N-Octyl-N-phenylaniline

Cat. No. B1617617
CAS RN: 86-25-9
M. Wt: 281.4 g/mol
InChI Key: RQVGZVZFVNMBGS-UHFFFAOYSA-N
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Description

N-Octyl-N-phenylaniline is a chemical compound with the molecular formula C20H27N . It is used in various research fields .


Molecular Structure Analysis

The molecular structure of N-Octyl-N-phenylaniline consists of 20 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 281.44 .


Physical And Chemical Properties Analysis

N-Octyl-N-phenylaniline has a boiling point of 395.0±11.0 °C and a density of 0.971±0.06 g/cm3 . The pKa value is predicted to be 1.20±0.50 .

Scientific Research Applications

  • Extraction and Separation of Palladium(II)

    • N-Octyl-N-phenylaniline is utilized in the extractive separation of palladium(II) from hydrochloric acid medium. This process involves quantitative extraction and subsequent spectrophotometric estimation. It provides a reliable method for the separation of palladium(II) from other metals like iron(III), cobalt(II), nickel(II), and copper(II) (Lokhande, Anuse, & Chavan, 1998).
  • Extraction and Separation of Platinum(IV)

    • Similarly, N-Octyl-N-phenylaniline is effective in the extraction of platinum(IV) from acidic media. This method allows for the binary separation of platinum(IV) from metals like iron(III), cobalt(II), nickel(II), and copper(II), and is applicable to the analysis of synthetic mixtures and alloys (Lokhande, Anuse, & Chavan, 1998).
  • Extraction of Gold(III)

    • N-Octyl-N-phenylaniline is also used for the extraction of gold(III) from halide media. The method is applicable for the analysis of synthetic mixtures containing platinum metals and alloy samples, offering a fast, accurate, and precise technique (Lokhande, Gaikwad, Anuse, & Chavan, 2002).
  • Separation of Tellurium(IV)

    • In the separation of tellurium(IV) from hydrochloric acid media, N-Octyl-N-phenylaniline plays a key role. This method is selective and applicable to the analyses of synthetic mixtures containing associated metal ions and alloy samples (Sargar & Anuse, 2001).
  • Extraction of Aluminium(III)

    • Another application includes the rapid extraction separation of aluminium(III) from associated elements using N-Octyl-N-phenylaniline. This method is suitable for determining aluminium(III) in real samples like alloys, ores, and pharmaceuticals (Shilimkar, Kolekar, & Anuse, 2005).
  • Preparation and Application in Noble Metal Extraction

    • N-Octyl-N-phenylaniline is prepared and applied in the extraction of noble metals. The efficiency of extraction with this compound is notable, providing a reliable method for noble metal extractions (Gedye, Bozic, Durbano, & Williamson, 1989).

properties

IUPAC Name

N-octyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVGZVZFVNMBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052583
Record name N-octyl-N-phenylaniline
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octyl-N-phenylaniline

CAS RN

86-25-9
Record name Octyldiphenylamine
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Record name Monooctyldiphenylamine
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Record name N-octyl-N-phenylaniline
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Record name N-octyl-N-phenylaniline
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Record name MONOOCTYLDIPHENYLAMINE
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Synthesis routes and methods

Procedure details

In a 50 gallon (about 189 L) reactor, 144 pounds (about 65.5 kg) of diphenylamine and 5.9 pounds (about 2.7 kg) of Filtrol™ clay (Engelhard Corp., Iselin, N.J.) were mixed in a reactor and heated to 160° C. for 20 minutes to drive off moisture. About 124.3 pounds (about 56.5 kg) of diisobutylene at room temperature was then added to the reactor over the period of one minute or less. The reaction temperature dropped and then climbed back to an initial set point temperature of 160° C. Within about 10 minutes of first adding the diisobutylene, 28.7 pounds (about 13 kg) of isobutylene was charged in the reactor over a period of about 30 minutes such that the pressure was kept below about 90 psi (about 6.2×105 Pa). Based on experience and Examples illustrated in U.S. Pat. No. 5,750,787, it is believed that the initiation of the addition of isobutylene occurred before the reactive composition of diisobutylene and diphenylamine formed at least 50 wt. % monooctyldiphenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.